1,2-Dichloro-3-fluoro-4-iodobenzene
Overview
Description
1,2-Dichloro-3-fluoro-4-iodobenzene is a halogenated aromatic compound with the molecular formula C6H2Cl2FI and a molecular weight of 290.89 g/mol . It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-fluoro-4-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of a suitable precursor compound. For example, starting with a benzene derivative, sequential halogenation reactions can introduce chlorine, fluorine, and iodine atoms at specific positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are carried out under controlled conditions to ensure the selective introduction of halogen atoms. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions optimized for the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-fluoro-4-iodobenzene depends on its specific application. In chemical reactions, the halogen atoms can participate in various interactions, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the specific reagents used .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroiodobenzene: This compound has a similar structure but with different positions of the halogen atoms.
1,2-Dichloro-4-fluoro-3-iodobenzene: Another closely related compound with a different arrangement of halogen atoms.
Uniqueness
1,2-Dichloro-3-fluoro-4-iodobenzene is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
1,2-dichloro-3-fluoro-4-iodobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FI/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOVYHNHQRYCCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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